NS-1619

描述

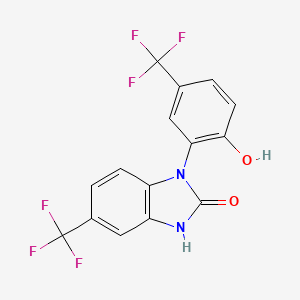

NS-1619 是一种合成化合物,以其激活大电导钙激活钾通道 (BK 通道) 的能力而闻名。 它因其血管舒张和抗增殖特性而被广泛用于科学研究 。 该化合物在保护心肌免受缺血和再灌注损伤方面显示出潜力 .

科学研究应用

NS-1619 具有广泛的科学研究应用,包括:

化学: 用作研究 BK 通道激活及其在各种化学过程中的作用的工具。

生物学: 研究其对癌细胞增殖和凋亡等细胞过程的影响.

医学: 探索其在保护心肌和增强血脑屏障通透性方面的潜在治疗作用.

工业: 用于开发针对 BK 通道的药物和治疗剂.

作用机制

NS-1619 通过激活大电导钙激活钾通道 (BK 通道) 来发挥其作用。 这种激活会导致平滑肌细胞松弛、血管舒张和抑制细胞增殖 。 该化合物还通过增加 p53、p21 和 Bax 等蛋白质的水平,在某些癌细胞系中诱导凋亡 .

生化分析

Biochemical Properties

NS-1619 plays a significant role in biochemical reactions, primarily through its interaction with BK channels . It is a highly effective relaxant in several smooth muscles of blood vessels and other tissues . The activation of these channels by this compound leads to a decrease in cellular excitability, thereby influencing various biochemical reactions.

Cellular Effects

This compound has been shown to inhibit the proliferation of A2780 ovarian cancer cells and induce apoptosis . It increases the levels of p53, p21 Cip1, and Bax proteins in A2780 cells . Moreover, this compound has been found to prevent cell injuries caused by H2O2 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BK channels, leading to their activation . This activation results in a decrease in mitochondrial membrane potential . This compound also inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells, potentially through changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to inhibit the proliferation of A2780 cells in a dosage and time-dependent manner . DNA content of A2780 cells was significantly decreased after 36 and 48 hours of pretreatment with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been reported that the opening of K Ca channels with this compound (1 mg/kg; i.p.) can delay protection in mouse hearts .

Metabolic Pathways

Given its role as a BK channel activator, it is likely to be involved in pathways related to potassium ion transport .

Transport and Distribution

Given its role as a BK channel activator, it is likely to be distributed wherever these channels are present .

Subcellular Localization

Given its role as a BK channel activator, it is likely to be localized wherever these channels are present .

准备方法

化学反应分析

反应类型

NS-1619 会经历几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成各种氧化产物。

还原: 该化合物可以使用合适的还原剂进行还原。

取代: this compound 可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代产物。

形成的主要产物

这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生 this compound 的还原形式 .

相似化合物的比较

类似化合物

SCA40: 另一种具有类似特性的 BK 通道激活剂。

NS004: 一种对 BK 通道具有可比影响的化合物。

BMS 204352: 以其血管舒张特性和 BK 通道的激活而闻名.

NS-1619 的独特性

This compound 由于其对 BK 通道的效力和选择性而独一无二。 它因其血管舒张和抗增殖特性而得到广泛研究,使其成为基础研究和应用研究中宝贵的工具 .

属性

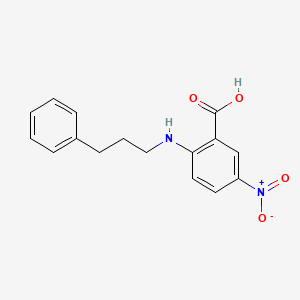

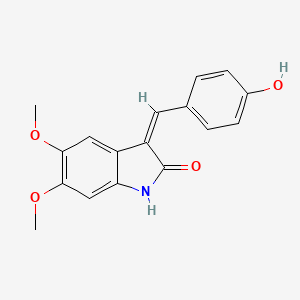

IUPAC Name |

3-[2-hydroxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N2O2/c16-14(17,18)7-1-3-10-9(5-7)22-13(25)23(10)11-6-8(15(19,20)21)2-4-12(11)24/h1-6,24H,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFMCMWKHSDUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165363 | |

| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153587-01-0 | |

| Record name | 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153587-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS 1619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153587010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NS1619 acts primarily as an opener of large-conductance calcium-activated potassium channels (BKCa channels). [, ] This interaction leads to an increase in potassium ion (K+) conductance across the cell membrane. [, , ] This increased K+ efflux hyperpolarizes the cell membrane, making it more difficult for the cell to depolarize and fire action potentials. [, , ] Downstream effects of this hyperpolarization vary depending on the cell type but can include:

- Vasodilation: In vascular smooth muscle cells, hyperpolarization leads to relaxation and dilation of blood vessels. [, , ]

- Neuroprotection: In neurons, NS1619 can induce preconditioning, protecting them from damage caused by ischemia, oxidative stress, and excitotoxicity. [, , , ]

- Inhibition of cell proliferation: NS1619 has been shown to inhibit the proliferation of various cell types, including endothelial cells, smooth muscle cells, and neuroblastoma cells. [, , , ]

A:

ANone: The provided research focuses on the biological activity of NS1619 and does not provide specific details on its material compatibility, stability under various conditions (e.g., temperature, pH, light exposure), or applications beyond its use in biological research. Further research is needed to fully understand the compound's behavior in different environments and potential non-biological applications.

A: The provided research does not indicate any catalytic properties of NS1619. Its primary mechanism of action is the direct modulation of BKCa channels, not the catalysis of chemical reactions. [, , , ]

ANone: While the provided research articles primarily focus on experimental approaches, computational chemistry and modeling techniques, like molecular docking and pharmacophore modeling, could be utilized to further understand the interaction of NS1619 with BKCa channels and potentially identify structural modifications for improved activity or selectivity.

ANone: The provided research focuses on the immediate effects of NS1619 and does not discuss its long-term stability or formulation strategies. Further research is needed to determine the optimal formulation approaches for enhancing its stability, solubility, and bioavailability for potential therapeutic applications.

ANone: The provided research focuses on the immediate effects of NS1619 in various experimental settings and does not provide detailed information about its absorption, distribution, metabolism, excretion (ADME) profile, or in vivo activity and efficacy beyond acute studies. Further research is needed to fully understand the compound's PK/PD properties.

ANone: Numerous in vitro and in vivo studies demonstrate the efficacy of NS1619 in various experimental models:

- In vitro: NS1619 induces relaxation in isolated blood vessels, [, , , ] inhibits proliferation of various cell types, [, , , ] and protects cultured neurons from damage. [, , , ]

- In vivo: NS1619 has shown promising results in animal models of stroke, [] traumatic brain injury, [] hemorrhagic shock, [] pulmonary hypertension, [] and asthma. [, ]

ANone: The research primarily focuses on the short-term effects of NS1619, and data on its long-term toxicity and safety profile are limited. Further research is necessary to assess potential adverse effects and establish its safety for potential therapeutic applications.

ANone: Research on NS1619 and its role in modulating BKCa channels has provided significant insights into:

- Understanding BKCa channel physiology: NS1619 has been a valuable tool for elucidating the physiological roles of BKCa channels in various tissues and organ systems. [, , , ]

- Exploring therapeutic potential: Studies using NS1619 have highlighted the potential therapeutic benefits of targeting BKCa channels in conditions such as hypertension, stroke, and neurodegenerative diseases. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

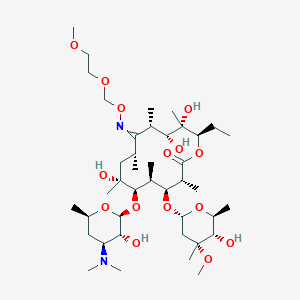

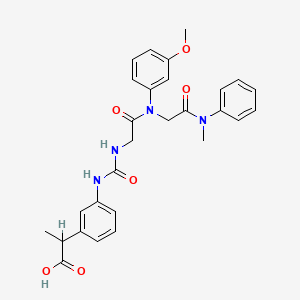

![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)

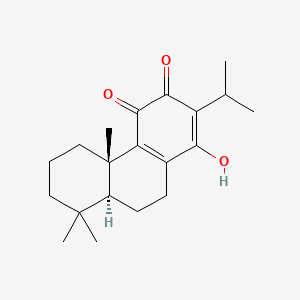

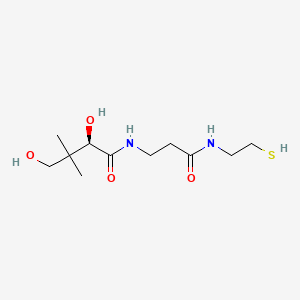

![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)

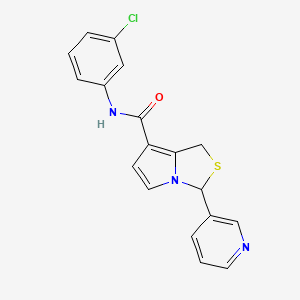

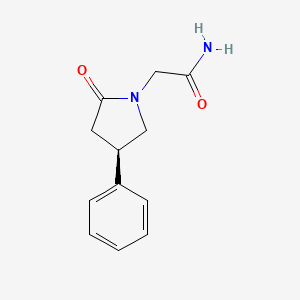

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)